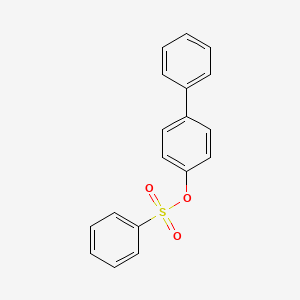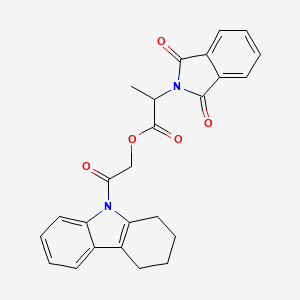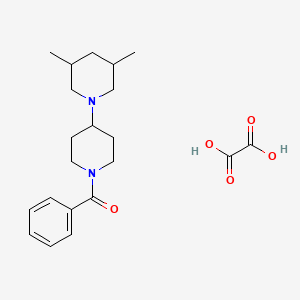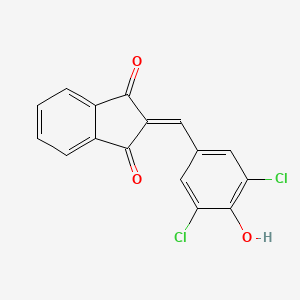
4-biphenylyl benzenesulfonate
Vue d'ensemble
Description
4-biphenylyl benzenesulfonate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used as a fluorescent probe for monitoring protein-protein interactions and has been found to have a wide range of other applications in biochemistry and molecular biology. In
Mécanisme D'action
The mechanism of action of 4-biphenylyl benzenesulfonate is based on its ability to undergo a conformational change upon binding to a target protein. This change in conformation results in a change in the fluorescent properties of the compound, which can be detected using a fluorescence microscope or other imaging techniques. The precise mechanism of this conformational change is still the subject of ongoing research.
Biochemical and Physiological Effects:
While this compound is generally considered to be non-toxic, it can have some biochemical and physiological effects when used in laboratory experiments. For example, this compound has been shown to inhibit the activity of some enzymes and can interfere with certain metabolic pathways in cells. However, these effects are typically only observed at high concentrations and are not a concern in most experimental settings.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 4-biphenylyl benzenesulfonate in laboratory experiments is its high sensitivity and specificity for detecting protein-protein interactions. Additionally, this compound is relatively easy to use and can be incorporated into a variety of experimental protocols. However, there are some limitations to its use, including the need for specialized equipment for detecting fluorescence and the potential for interference with other cellular processes.
Orientations Futures
There are many potential future directions for research on 4-biphenylyl benzenesulfonate. One area of focus is the development of new applications for this compound, such as its use in the study of protein folding or in the development of new drugs. Additionally, there is ongoing research into the mechanism of action of this compound and the factors that influence its fluorescent properties. Finally, there is a need for further studies to determine the optimal conditions for using this compound in laboratory experiments and to identify any potential limitations or drawbacks to its use.
Applications De Recherche Scientifique
One of the primary applications of 4-biphenylyl benzenesulfonate is as a fluorescent probe for monitoring protein-protein interactions. This compound is highly sensitive to changes in the local environment and can be used to detect changes in protein conformation or binding interactions. Additionally, this compound has been used in a variety of other applications, including the study of enzyme kinetics, protein folding, and ligand binding.
Propriétés
IUPAC Name |
(4-phenylphenyl) benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3S/c19-22(20,18-9-5-2-6-10-18)21-17-13-11-16(12-14-17)15-7-3-1-4-8-15/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZMCOMNTKMOPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90278296 | |
| Record name | biphenyl-4-yl benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90278296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32337-48-7 | |
| Record name | NSC95763 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95763 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC6940 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6940 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | biphenyl-4-yl benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90278296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[1-(4-methoxybenzoyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3973952.png)


![1-[1-(3,4-dimethoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3973969.png)
![2,6-dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3973977.png)
![4-chloro-N-[2-(dimethylamino)cyclohexyl]benzenesulfonamide](/img/structure/B3973987.png)
![2,3,4,5-tetrachloro-6-({[1-(2-thienyl)ethyl]amino}carbonyl)benzoic acid](/img/structure/B3974005.png)
![N-propyl-N'-[1-(2-thienyl)ethyl]urea](/img/structure/B3974009.png)
![3-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]-6-(2-phenoxyethoxy)pyridazine](/img/structure/B3974015.png)

![1-benzyl-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine oxalate](/img/structure/B3974044.png)

